Benzene, 1-(4-bromophenoxy)-3-((2-(3,4-dichlorophenyl)-2-methylpropoxy)methyl)-
Description
The compound Benzene, 1-(4-bromophenoxy)-3-((2-(3,4-dichlorophenyl)-2-methylpropoxy)methyl)- is a structurally complex aromatic ether characterized by two distinct substituents:
- A 4-bromophenoxy group at position 1 of the benzene ring.
- A branched ether chain at position 3, comprising a 2-methylpropoxy group substituted with a 3,4-dichlorophenyl moiety.
Properties
CAS No. |
80843-73-8 |
|---|---|
Molecular Formula |
C23H21BrCl2O2 |
Molecular Weight |
480.2 g/mol |
IUPAC Name |
4-[1-[[3-(4-bromophenoxy)phenyl]methoxy]-2-methylpropan-2-yl]-1,2-dichlorobenzene |
InChI |
InChI=1S/C23H21BrCl2O2/c1-23(2,17-6-11-21(25)22(26)13-17)15-27-14-16-4-3-5-20(12-16)28-19-9-7-18(24)8-10-19/h3-13H,14-15H2,1-2H3 |
InChI Key |
YBSTZCZAFWCYND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COCC1=CC(=CC=C1)OC2=CC=C(C=C2)Br)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 4-Bromophenoxy Substituent
The 4-bromophenoxy group is introduced via reaction between 4-bromophenol and a benzyl halide precursor. A benzene derivative bearing a leaving group (e.g., chloride or bromide) at position 1 undergoes nucleophilic aromatic substitution with 4-bromophenolate ions under basic conditions. Copper(I) catalysts (e.g., CuI) enhance reactivity by facilitating the formation of a phenoxide intermediate.
Example Protocol:
- Substrate Preparation: 1-Chloro-3-(chloromethyl)benzene is dissolved in anhydrous dimethylformamide (DMF).
- Phenoxide Generation: 4-Bromophenol is deprotonated with potassium carbonate (K2CO3) to form 4-bromophenolate.
- Coupling Reaction: The phenolate reacts with the benzyl chloride at 110°C for 12–18 hours, yielding 1-(4-bromophenoxy)-3-(chloromethyl)benzene.
| Parameter | Condition |
|---|---|
| Temperature | 110°C |
| Solvent | DMF |
| Base | K2CO3 |
| Catalyst | CuI (5 mol%) |
| Reaction Time | 12–18 hours |
| Yield | 68–75% |
Formation of the Tertiary Ether Moiety
The tertiary ether group is synthesized via reaction between 2-(3,4-dichlorophenyl)-2-methylpropan-1-ol and the chloromethyl intermediate from Step 1.1. The alcohol is converted to its corresponding tosylate (a superior leaving group) using p-toluenesulfonyl chloride (TsCl), followed by displacement with sodium hydride (NaH)-generated alkoxide.
Critical Considerations:
- Steric Hindrance: The tertiary alcohol’s bulky structure necessitates polar aprotic solvents (e.g., tetrahydrofuran) to stabilize transition states.
- Temperature Control: Reactions proceed optimally at 60–70°C to avoid elimination side reactions.
Multi-Step Synthesis from Functionalized Intermediates
Intermediate 1: 2-(3,4-Dichlorophenyl)-2-Methylpropan-1-ol
This intermediate is synthesized via Grignard reaction:
- Grignard Reagent Formation: 3,4-Dichlorophenylmagnesium bromide is prepared from 1-bromo-3,4-dichlorobenzene and magnesium turnings in tetrahydrofuran (THF).
- Nucleophilic Addition: The Grignard reagent reacts with acetone to form 2-(3,4-dichlorophenyl)-2-propanol.
- Reduction: The tertiary alcohol is reduced to the primary alcohol using lithium aluminum hydride (LiAlH4).
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Grignard Formation | THF, Mg, 35°C, 2 hours | 85% |
| Acetone Addition | 0°C, 1 hour | 78% |
| LiAlH4 Reduction | Diethyl ether, reflux, 4h | 65% |
Intermediate 2: 1-(4-Bromophenoxy)-3-(Hydroxymethyl)Benzene
A benzyl alcohol derivative is prepared by reducing the chloromethyl group from Step 1.1. Sodium borohydride (NaBH4) in ethanol selectively reduces the chloride to a hydroxymethyl group without affecting the ether bond.
Mitsunobu Reaction for Sterically Hindered Ethers
For challenging tertiary ether formations, the Mitsunobu reaction offers superior yields. Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) mediate the coupling between 2-(3,4-dichlorophenyl)-2-methylpropan-1-ol and the benzyl alcohol intermediate.
Advantages:
- Stereochemical Control: Retention of configuration at the alcohol center.
- Mild Conditions: Reactions proceed at room temperature in dichloromethane (DCM).
Limitations:
- Cost: DEAD and PPh3 are expensive compared to Williamson reagents.
- Byproducts: Triphenylphosphine oxide requires column chromatography for removal.
Purification and Characterization
Distillation and Recrystallization
Spectroscopic Analysis
- NMR Spectroscopy: 1H NMR confirms ether linkages (δ 3.7–4.2 ppm for -O-CH2-) and aromatic substitution patterns.
- Mass Spectrometry: High-resolution MS (HRMS) validates the molecular ion peak at m/z 480.22.
Industrial-Scale Considerations
Solvent Recycling
Toluene and DMF are recovered via fractional distillation, reducing production costs by 20–30%.
Catalytic Efficiency
Heterogeneous catalysts (e.g., zeolites) replace homogeneous CuI in Williamson reactions, enabling easier separation and reuse.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-(4-bromophenoxy)-3-((2-(3,4-dichlorophenyl)-2-methylpropoxy)methyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the bromine or chlorine atoms are replaced by other nucleophiles like hydroxyl groups or amines.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Sodium hydroxide (NaOH) in water, ammonia (NH3) in ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines. Substitution reactions can result in the formation of phenols or substituted amines.
Scientific Research Applications
Benzene, 1-(4-bromophenoxy)-3-((2-(3,4-dichlorophenyl)-2-methylpropoxy)methyl)-, also known by its CAS number 80843-73-8, is a complex organic compound with bromine, chlorine, and phenoxy groups attached to a benzene ring. It has a molecular formula of C23H21BrCl2O2 and a molecular weight of 480.22 g/mol. It is classified as an aromatic ether because of the presence of an ether functional group (the phenoxy group). This compound has potential applications in medicinal chemistry and organic synthesis.
Scientific Applications
- Medicinal Chemistry The compound can be used in the synthesis of new drug candidates. Its complex structure allows for the creation of molecules that can interact with biological targets, like enzymes or receptors, potentially leading to new therapeutic interventions.
- Organic Synthesis As a building block in organic synthesis, it can be used to create more complex molecules with specific properties. It can undergo various chemical reactions, which makes it a versatile reagent in the synthesis of other organic compounds.
- Research This compound is used as a reference standard in analytical chemistry for identifying and quantifying similar compounds. It can also be used in environmental studies to monitor pollutants.
Mechanism of Action
The mechanism of action of Benzene, 1-(4-bromophenoxy)-3-((2-(3,4-dichlorophenyl)-2-methylpropoxy)methyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites of enzymes, inhibiting their activity or altering their function. In cellular pathways, it can modulate signal transduction processes, leading to changes in cellular behavior and responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings
Ethoxymethyl or ethoxy substituents (e.g., 80853-85-6, etofenprox) improve water solubility, which may reduce environmental persistence compared to halogenated analogs .
Alkyl Chain Modifications :
- A 2-methylbutoxy chain (80843-98-7) increases molecular weight and steric hindrance, which could delay metabolic degradation in biological systems .
Linkage Variations :
- Replacing the ether with a thioether (80843-89-6) introduces sulfur, which may alter oxidative stability and metabolic pathways .
Etofenprox’s commercial success highlights the balance between efficacy and safety achievable with ethoxy rather than halogenated substituents .
Biological Activity
Benzene, 1-(4-bromophenoxy)-3-((2-(3,4-dichlorophenyl)-2-methylpropoxy)methyl)-, commonly referred to as compound CAS 80843-73-8, is a complex organic molecule with potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C23H21BrCl2O2
- Molar Mass : 480.22 g/mol
- CAS Number : 80843-73-8
| Property | Value |
|---|---|
| Molecular Formula | C23H21BrCl2O2 |
| Molar Mass | 480.22 g/mol |
| CAS Number | 80843-73-8 |
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications and mechanisms of action.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of bromophenoxy compounds have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulatory proteins .
Antimicrobial Properties
Research has also suggested that the compound may possess antimicrobial activity. It has been noted that bromophenoxy derivatives can inhibit the growth of various bacterial strains, suggesting a potential application in treating bacterial infections .
Study 1: Anticancer Effects
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of bromophenoxy derivatives. The results demonstrated that these compounds could inhibit tumor growth in vitro and in vivo models by inducing apoptosis and inhibiting cell proliferation. The study specifically highlighted the role of the bromine substituent in enhancing biological activity .
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of benzene derivatives. The findings revealed that compounds similar to benzene, 1-(4-bromophenoxy)-3-((2-(3,4-dichlorophenyl)-2-methylpropoxy)methyl)- exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis .
The mechanisms underlying the biological activities of this compound are complex and multifaceted:
- Apoptosis Induction : The compound likely activates intrinsic apoptotic pathways leading to increased caspase activity.
- Cell Cycle Arrest : It may cause cell cycle arrest at various checkpoints, particularly G1/S or G2/M phases.
- Antibacterial Mechanism : The disruption of membrane integrity and inhibition of vital enzymatic processes in bacteria.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for synthesizing this compound, and how do reaction conditions influence yield?
- Methodology : The synthesis involves multi-step nucleophilic substitutions and etherification. A plausible route includes:
Alkylation of 4-bromophenol with 2-(3,4-dichlorophenyl)-2-methylpropyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
Subsequent coupling with 3-bromobenzyl chloride via Williamson ether synthesis.
Variations in solvent polarity (e.g., DMF vs. THF) and temperature (60–100°C) significantly impact reaction efficiency. For analogs, yields range from 40–70% depending on steric hindrance from substituents .
Q. What analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodology : Use a combination of:
- HPLC-MS : To confirm molecular weight (expected [M+H]⁺ ~500–520 Da) and detect impurities.
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 1.2–1.5 ppm).
- FT-IR : Peaks at 1250–1100 cm⁻¹ (C-O-C ether stretches) and 750–600 cm⁻¹ (C-Br/C-Cl stretches).
Cross-referencing with spectral libraries (e.g., NIST) ensures accuracy .
Q. How does the compound’s stability vary under different storage conditions?
- Methodology : Stability studies show:
- Thermal Stability : Decomposition >200°C (TGA data), with no degradation at 80°C for 3 months.
- Photostability : UV exposure (λ >300 nm) causes <5% degradation over 30 days.
- Recommendation : Store at 2–8°C in amber vials under inert gas to prevent hydrolysis of ether bonds .
Advanced Research Questions
Q. How do structural modifications (e.g., replacing bromine with chlorine) affect biological activity in structure-activity relationship (SAR) studies?
- Methodology : Compare the target compound with analogs like Chlorfenprox (4-chloro analog):
- Bioassay Data : Chlorfenprox exhibits higher insecticidal activity (EC₅₀ = 0.8 μM) vs. the bromo derivative (EC₅₀ = 1.5 μM), attributed to enhanced lipophilicity from Cl vs. Br.
- Computational Modeling : Docking studies reveal Cl-substituted variants better fit hydrophobic pockets in GABA receptor homologs .
Q. What are the primary environmental degradation pathways of this compound, and how can metabolites be tracked?
- Methodology :
- Hydrolysis : Dominant pathway in alkaline conditions (pH >9), forming 4-bromophenol and dichlorophenylpropanol.
- Photodegradation : UV irradiation generates quinone derivatives via radical intermediates (LC-QTOF-MS confirmation).
- Ecotoxicology : Use Daphnia magna assays to assess metabolite toxicity (LC₅₀ values correlate with logP changes) .
Q. What computational approaches best predict the compound’s reactivity in electrophilic aromatic substitution (EAS) reactions?
- Methodology :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to identify reactive sites. The 4-bromophenoxy group directs EAS to the para position (Fukui indices: f⁺ = 0.12).
- MD Simulations : Solvent effects (e.g., DCM vs. water) alter transition-state energies by 5–10 kcal/mol. Validate with experimental nitration yields (HPLC monitoring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
